Bis(isopropylphenyl) phenyl phosphate
CAS No.: 28109-00-4
Cat. No.: VC1962547
Molecular Formula: C24H27O4P
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28109-00-4 |
|---|---|
| Molecular Formula | C24H27O4P |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | phenyl bis(2-propan-2-ylphenyl) phosphate |
| Standard InChI | InChI=1S/C24H27O4P/c1-18(2)21-14-8-10-16-23(21)27-29(25,26-20-12-6-5-7-13-20)28-24-17-11-9-15-22(24)19(3)4/h5-19H,1-4H3 |
| Standard InChI Key | RMNODSGCFHVNDC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)C |
Introduction
Chemical Structure and Properties
Bis(2-isopropylphenyl) Phenyl Phosphate possesses a distinctive molecular architecture characterized by a central phosphorus atom bonded to four oxygen atoms in a tetrahedral arrangement. Three of these oxygen atoms form bonds with aromatic rings: two with 2-isopropylphenyl groups and one with an unsubstituted phenyl group. The fourth oxygen forms a double bond with the phosphorus atom, creating the characteristic phosphate (P=O) moiety essential to its functionality.
The presence of isopropyl groups at the ortho position of two phenyl rings introduces significant steric hindrance around the phosphate center, which substantially influences the compound's chemical reactivity and stability profiles. These isopropyl substituents also affect the compound's physical properties, including its solubility behavior and thermal characteristics, making it particularly suitable for specific industrial applications.
The compound is identified by several key parameters that establish its chemical identity:
| Parameter | Value |
|---|---|
| CAS Numbers | 69500-29-4, 28109-00-4 |
| IUPAC Name | phenyl bis(2-propan-2-ylphenyl) phosphate |
| Molecular Formula | C24H27O4P |
| Molecular Weight | 410.4 g/mol |
| InChI | InChI=1S/C24H27O4P/c1-18(2)21-14-8-10-16-23(21)27-29(25,26-20-12-6-5-7-13-20)28-24-17-11-9-15-22(24)19(3)4/h5-19H,1-4H3 |
| InChI Key | RMNODSGCFHVNDC-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)C |
Physical and chemical studies have determined that Bis(2-isopropylphenyl) Phenyl Phosphate exhibits relatively low water solubility, approximately 2.2 mg/L at room temperature. This limited aqueous solubility affects the compound's environmental fate, potentially leading to its persistence in soil and sediment compartments rather than aqueous systems.
The ortho-isopropyl substituents in this compound likely accelerate hydrolysis compared to para-substituted derivatives due to steric strain near the phosphate center. This structural characteristic significantly influences the compound's stability across various environmental conditions and affects its degradation pathways and rates in different media .
Synthesis and Industrial Production
The synthesis of Bis(2-isopropylphenyl) Phenyl Phosphate typically proceeds via esterification reactions involving phosphoric acid with 2-isopropylphenol and phenol. This reaction pathway requires acid catalysis, commonly employing sulfuric acid under carefully controlled temperature and pressure conditions to optimize yield and ensure product purity.
Industrial production of this compound takes place in large-scale reactors where reactants are combined and heated to appropriate temperatures. Following the reaction phase, the mixture undergoes extensive purification through processes such as distillation or crystallization to obtain the final product with high purity levels, often reaching up to 99% through advanced chromatographic purification methods.
An essential precursor in the production process involves the preparation of isopropylphenols. According to patent literature, these compounds are conventionally synthesized by alkylating phenol with propylene in the presence of a Friedel-Crafts catalyst. The patent describes an improved process for preparing monoisopropylphenyl/phenyl phosphate mixtures through sequential steps of alkylation, fractionation, and phosphorylation .
The degree of phenol isopropylation in the reaction product is designated as the "C3/φ ratio," defined as the ratio of moles of propylene reacted with the total moles of phenol in the reaction system. This ratio serves as a critical control parameter in industrial production, as it directly influences the polyisopropylphenol content in the final product .
Specifically, industrial methods aim to reduce the 2,6-diisopropylphenyl/phenyl phosphate content in the final product through controlled alkylation conditions that favor monoisopropylphenol production with reduced polyisopropylphenol formation. The patent literature notes that "the isopropylated phenol product is monoisopropylphenol having a reduced polyisopropylphenol, especially, a reduced 2,6-diisopropylphenol content," emphasizing the importance of this selective synthesis .
Industrial Applications
Bis(2-isopropylphenyl) Phenyl Phosphate serves multiple important industrial functions, with its primary applications centered on flame retardancy and plasticizer properties in polymer systems.
Flame Retardant Applications
The compound functions as an effective flame retardant across various polymer systems by promoting char formation, which creates a barrier to heat and oxygen transmission during combustion processes. Research confirms that Bis(2-isopropylphenyl) Phenyl Phosphate is "predominantly utilized as a flame retardant" in numerous industrial contexts.
Specific flame retardant applications include:
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Polyvinyl chloride (PVC) products, enhancing fire resistance through thermal stabilization
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Polyurethane foams, where it improves thermal stability and significantly reduces flammability
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Rubber compositions, contributing to improved thermal stability and fire resistance
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Textile coatings, providing effective flame retardancy to fabric substrates
The mechanism through which this compound functions involves "promoting the formation of a char layer on the material's surface, acting as a barrier to heat and oxygen," a process that effectively interrupts the combustion cycle.
Plasticizer Functions
Beyond its flame-retardant capabilities, Bis(2-isopropylphenyl) Phenyl Phosphate serves as an effective plasticizer, enhancing the flexibility and durability of various materials. This dual functionality significantly increases its industrial value .
As documented in research literature, the compound is "used as plasticizers in polyvinyl chloride (PVC) as well as a flame retardant," demonstrating its multifunctional utility in polymer formulations .
Key plasticizer applications include:
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Synthetic fibers, where it improves mechanical properties and processing characteristics
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Adhesives and coatings, enhancing performance through modified flow behavior
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Engineering resins, providing thermal stability and compatibility with base polymers
The compound's balanced profile of properties—combining thermal stability, relatively low toxicity compared to alternatives, and effective flame retardancy—makes it particularly valuable in applications requiring both fire resistance and material flexibility.
Biological Activity and Toxicology
Research on Bis(2-isopropylphenyl) Phenyl Phosphate has revealed significant biological activities that merit careful consideration when evaluating its safety profile and potential health implications.
Enzyme Inhibition and Hormonal Effects
Studies indicate that Bis(2-isopropylphenyl) Phenyl Phosphate can inhibit the human androgen receptor, potentially disrupting hormonal pathways. According to research literature, "Studies show that Bis(2-isopropylphenyl) Phenyl Phosphate inhibits the human androgen receptor," suggesting potential endocrine-disrupting properties that could affect various biological functions, particularly in reproductive and developmental contexts .
This finding raises important considerations regarding long-term exposure effects, especially on hormonal regulation systems. The specific mechanisms and downstream consequences of this receptor inhibition require further characterization but suggest potential for adverse effects on reproductive health and development .
Neurotoxicity Profile
Bis(2-isopropylphenyl) Phenyl Phosphate belongs to the broader category of organophosphates, compounds known for potential neurotoxic effects. The neurotoxicity profile of this specific compound depends largely on its structural features and metabolic transformations .
Research indicates that among isopropylated triphenyl phosphates, "The neurotoxicity decreases with increasing isopropylation," placing Bis(2-isopropylphenyl) Phenyl Phosphate at an intermediate position on the neurotoxicity spectrum .
Structure-activity relationship studies have revealed important patterns: "mono-2-isopropylphenyl diphenyl phosphate induces the strongest neurotoxic effects, followed by bis(2-isopropylphenyl) phenyl phosphate, while tris(2-isopropylphenyl) phosphate causes the weakest neurotoxic effects" among these structural variants .
A toxicological investigation reported that "A single bis(2-isopropylphenyl) phenyl phosphate dose of 1200 mg/kg body weight yielded unclear findings with respect to clinical neurotoxicity," indicating the need for further research to establish dose-response relationships and threshold effects .
The mechanism underlying organophosphate neurotoxicity typically involves "the inactivation of the enzyme NTE (neuropathy target esterase)," through a two-step process beginning with phosphorylation of the enzyme followed by hydrolysis of the ester group .
Environmental Presence and Human Exposure
Bis(2-isopropylphenyl) Phenyl Phosphate has been detected in various environmental matrices, raising important questions about exposure pathways and potential health implications.
Environmental Detection
Environmental monitoring has identified this compound in indoor environments, particularly in house dust samples. Research indicates that "Bis(2-isopropylphenyl) Phenyl Phosphate is prevalent in house dust samples, suggesting potential risks associated with chronic exposure".
The compound's presence in commercial flame retardant mixtures such as Firemaster 550 underscores its environmental relevance and potential for widespread distribution. Its relatively low water solubility and physicochemical properties suggest potential for environmental persistence, particularly in soil and sediment compartments.
A study focusing on environmental monitoring noted that "Research conducted on indoor environments showed that Bis(2-isopropylphenyl) Phenyl Phosphate is prevalent in house dust samples," highlighting the importance of indoor exposure routes in human contact with this compound.
Human Exposure Considerations
Human exposure to Bis(2-isopropylphenyl) Phenyl Phosphate can occur through multiple pathways, with indoor environments representing a significant exposure route. The detection of this compound in house dust raises concerns particularly for vulnerable populations such as children, who may have greater hand-to-mouth activity and floor contact.
Occupational exposure represents another significant pathway, especially for workers in manufacturing facilities or industries using products containing this flame retardant. A case report documented a 48-year-old worker who developed significant symptoms following exposure to hydraulic fluids containing isopropylated triphenyl phosphate compounds: "the man noticed muscle weakness in his hands and forearms, which developed 2 weeks after the last exposure. Electromyographs showed a reduced number of motor axon potentials."
This case highlights potential neurological effects from occupational exposure, with the report noting that "After 3 years, his symptoms had improved only slightly," suggesting the possibility of persistent health effects following significant exposure .
Comparison with Related Compounds
Understanding how Bis(2-isopropylphenyl) Phenyl Phosphate compares with structurally related compounds provides valuable context for evaluating its properties and applications.
Comparison with Other Flame Retardants
Bis(2-isopropylphenyl) Phenyl Phosphate offers a distinct profile of properties compared to other phosphate-based flame retardants:
| Compound | Molecular Weight (g/mol) | LogP (estimated) | Key Applications |
|---|---|---|---|
| Bis(2-isopropylphenyl) Phenyl Phosphate | 410.4 | ~6.5 | Polymers, coatings |
| Bis(4-tert-butylphenyl) phenyl phosphate | 456.51 | 7.927 | High-temperature plastics |
| Triphenyl phosphate (TPP) | 326.28 | 4.68 | Electronics, textiles |
| Bisphenol A bis(diphenyl phosphate) | 692.56 | 10.2 | Engineering resins |
Triphenyl phosphate (TPP) serves as a benchmark compound with "moderate flame retardancy but lower thermal stability than alkyl-substituted derivatives" like Bis(2-isopropylphenyl) Phenyl Phosphate.
Meanwhile, "Tri(2-isopropylphenyl) phosphate" offers "superior flame suppression compared to this compound due to higher phosphorus content," demonstrating how structural modifications can enhance specific performance characteristics.
Halogenated variants such as "Tris(chloroisopropyl) phosphate (TCIPP) and bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) incorporate chlorine atoms, increasing flame retardancy but raising environmental and toxicity concerns." This positions Bis(2-isopropylphenyl) Phenyl Phosphate as a "halogen-free" alternative "preferred in eco-friendly formulations".
An important physicochemical distinction is that Bis(2-isopropylphenyl) Phenyl Phosphate "strikes a balance between hydrophobicity and molecular weight, making it less prone to leaching than lower-molecular-weight analogs like TPP but more volatile than oligomeric BDP".
Metabolism and Biological Processing
Understanding how Bis(2-isopropylphenyl) Phenyl Phosphate is metabolized provides critical insights into its biological interactions and potential toxicity mechanisms.
Implications for Toxicity
The metabolism of Bis(2-isopropylphenyl) Phenyl Phosphate has significant implications for its toxicity profile. For organophosphates that demonstrate neurotoxicity, a critical factor appears to be the formation of specific metabolites capable of enzyme inhibition.
Structure-activity relationships for neurotoxic effects reveal important patterns: "Of the isomers of isopropylated triphenyl phosphate, mono-2-isopropylphenyl diphenyl phosphate induces the strongest neurotoxic effects, followed by bis(2-isopropylphenyl) phenyl phosphate" .
A mechanistic insight into this relationship notes that "Neurotoxicity is caused by the inactivation of the enzyme NTE (neuropathy target esterase, formerly also known as neurotoxic esterase)" . The process involves phosphorylation of the enzyme followed by hydrolysis of the ester group, suggesting that specific metabolic transformations may be necessary for neurotoxic effects.
Importantly, Bis(2-isopropylphenyl) Phenyl Phosphate shares structural features with compounds that exhibit significant neurotoxicity, but its specific neurotoxicity profile is moderated by its particular isopropyl substitution pattern. As research has noted, "branching of the alkyl residue reduces the neurotoxic potential" .
Current Research Directions and Knowledge Gaps
Research on Bis(2-isopropylphenyl) Phenyl Phosphate continues to evolve, with several key areas requiring further investigation to fully understand its properties, behavior, and potential health and environmental impacts.
Toxicological Research Priorities
Current toxicological research focuses on elucidating the mechanisms underlying observed effects, particularly on the adrenal glands and ovaries. As noted in the literature, "The mechanism underlying the effects on the adrenal glands and the ovaries is unknown," representing a significant knowledge gap that requires further investigation .
Research has established that "the most sensitive toxicological end points following repeated exposures are histopathological changes in the adrenal gland and ovary," with the lowest observed adverse effect concentration (LOAEC) in 90-day inhalation studies being 10 mg/m³, the lowest tested concentration . Understanding the molecular mechanisms behind these effects remains a priority for future research.
Reproductive and developmental toxicity represents another important research focus. Studies have documented that "exposure to Bis(2-isopropylphenyl) Phenyl Phosphate resulted in developmental toxicity at various concentrations. Notable outcomes included reduced body weights and delayed puberty in offspring exposed to high levels of the compound during gestation".
Environmental Fate and Human Exposure Studies
Research on the environmental distribution and fate of Bis(2-isopropylphenyl) Phenyl Phosphate continues to expand, with particular focus on indoor environments where the compound has been detected in dust samples.
A study "reported median concentrations of related organophosphates in urine samples, indicating significant exposure levels in the general population," suggesting widespread human contact with these compounds. Understanding exposure pathways and quantifying typical exposure levels remains an important research direction.
Environmental monitoring studies have found that "organophosphate flame retardants, including Bis(2-isopropylphenyl) Phenyl Phosphate, are prevalent in residential areas," highlighting the need for continued surveillance and improved understanding of environmental distribution patterns.
Additional research is needed on degradation processes and environmental half-lives across different environmental compartments, as limited data currently exists on the persistence and transformation of this compound under varied environmental conditions.
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